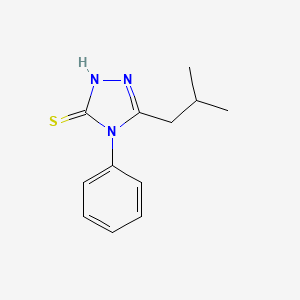
3-(2-methylpropyl)-4-phenyl-1H-1,2,4-triazole-5-thione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(2-methylpropyl)-4-phenyl-1H-1,2,4-triazole-5-thione, also known as MPTT, is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields. MPTT is a heterocyclic compound that contains a triazole ring and a thione group, making it a versatile molecule for different chemical reactions.
作用机制
The mechanism of action of 3-(2-methylpropyl)-4-phenyl-1H-1,2,4-triazole-5-thione is not fully understood. However, studies have shown that this compound can inhibit the activity of enzymes involved in various cellular processes. It has been reported to inhibit the activity of acetylcholinesterase, an enzyme that plays a role in the transmission of nerve impulses. This compound has also been shown to inhibit the activity of carbonic anhydrase, an enzyme that plays a role in the regulation of pH in the body.
Biochemical and Physiological Effects
This compound has been reported to exhibit various biochemical and physiological effects. Studies have shown that this compound can induce oxidative stress in cells, leading to the generation of reactive oxygen species. It has also been reported to inhibit the activity of various enzymes involved in cellular processes, leading to changes in cellular metabolism.
实验室实验的优点和局限性
3-(2-methylpropyl)-4-phenyl-1H-1,2,4-triazole-5-thione has several advantages for lab experiments. It is a stable compound that can be easily synthesized in good yields and purity. It has also been shown to exhibit potent biological activity at low concentrations, making it an attractive candidate for further investigation.
However, the limitations of this compound should also be considered. Its mechanism of action is not fully understood, and further studies are needed to elucidate its effects on cellular processes. Additionally, the potential toxicity of this compound should be investigated before it can be used in vivo.
未来方向
There are several future directions for the investigation of 3-(2-methylpropyl)-4-phenyl-1H-1,2,4-triazole-5-thione. In the field of agriculture, further studies are needed to evaluate the efficacy of this compound as a pesticide. In the field of medicinal chemistry, further studies are needed to investigate the anticancer properties of this compound and its potential as a new cancer drug.
Additionally, the potential use of this compound as a therapeutic agent for other diseases, such as Alzheimer's disease and diabetes, should be investigated. The effects of this compound on cellular metabolism and its potential as a tool for studying cellular processes should also be explored.
Conclusion
In conclusion, this compound is a versatile compound that has potential applications in various fields. Its synthesis method is straightforward, and it has been shown to exhibit potent biological activity. Further studies are needed to fully understand its mechanism of action and potential therapeutic applications.
合成方法
The synthesis of 3-(2-methylpropyl)-4-phenyl-1H-1,2,4-triazole-5-thione involves the reaction of 2-methylpropyl isothiocyanate with phenylhydrazine in the presence of sodium hydroxide. The resulting product is then treated with acetic anhydride to form this compound. This method has been reported to yield this compound in good yields and purity.
科学研究应用
3-(2-methylpropyl)-4-phenyl-1H-1,2,4-triazole-5-thione has been extensively studied for its potential applications in various fields. In the field of agriculture, this compound has been reported to exhibit fungicidal and insecticidal properties. It has been shown to inhibit the growth of various fungal species and insects, making it a potential candidate for the development of new pesticides.
In the field of medicinal chemistry, this compound has been investigated for its anticancer properties. Studies have shown that this compound can induce apoptosis in cancer cells by activating the mitochondrial pathway. This mechanism of action makes this compound a potential candidate for the development of new cancer drugs.
属性
IUPAC Name |
3-(2-methylpropyl)-4-phenyl-1H-1,2,4-triazole-5-thione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N3S/c1-9(2)8-11-13-14-12(16)15(11)10-6-4-3-5-7-10/h3-7,9H,8H2,1-2H3,(H,14,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WVXUWVDHZCIUGV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC1=NNC(=S)N1C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15N3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(4-(3-(4-chlorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)(tetrahydrofuran-2-yl)methanone](/img/structure/B2456075.png)

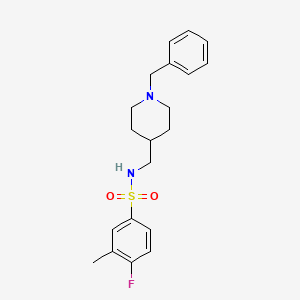
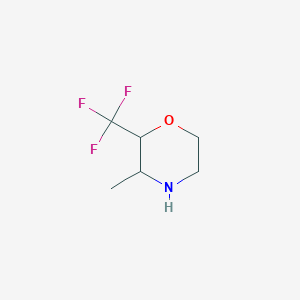
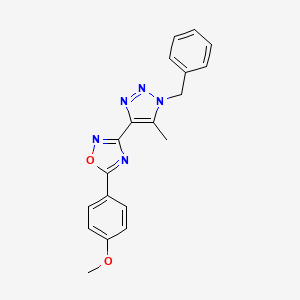
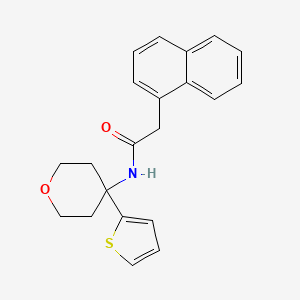
![2-[5-(4-fluoro-3-methylanilino)-7-methyl-3-oxo[1,2,4]triazolo[4,3-c]pyrimidin-2(3H)-yl]-N~1~-(4-methoxyphenyl)acetamide](/img/structure/B2456083.png)
![(E)-3-(benzo[d][1,3]dioxol-5-yl)-N-(2-(6-oxo-3-(1H-1,2,4-triazol-1-yl)pyridazin-1(6H)-yl)ethyl)acrylamide](/img/structure/B2456084.png)
![1-(3-Chlorophenyl)-3-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)urea](/img/structure/B2456085.png)
![3,3-dimethyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B2456089.png)

![2-{[4-amino-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(5-chloro-2-methoxyphenyl)acetamide](/img/structure/B2456093.png)
![ethyl (2Z)-2-methoxyimino-2-[2-[[(E)-3-phenylprop-2-enoyl]amino]-1,3-thiazol-4-yl]acetate](/img/structure/B2456094.png)
![2-[[(2-Methylpropan-2-yl)oxycarbonylamino]methyl]oxolane-2-carboxylic acid](/img/structure/B2456097.png)